

Theoretical Insights into the Electronic Structure of 5-Nitroindoline: A Technical Guide

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Compound of Interest

Compound Name: 5-Nitroindoline

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This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of **5-Nitroindoline**, a molecule of interest in medicinal chemistry and materials science. The following sections detail the computational methodologies, present key electronic and structural data, and visualize the underlying workflows and molecular architecture. While a complete set of theoretical data for **5-Nitroindoline** is not readily available in the published literature, this guide synthesizes information from studies on analogous nitro-substituted and indoline-based compounds to provide a robust framework for understanding its properties.

Introduction to the Electronic Structure of 5-Nitroindoline

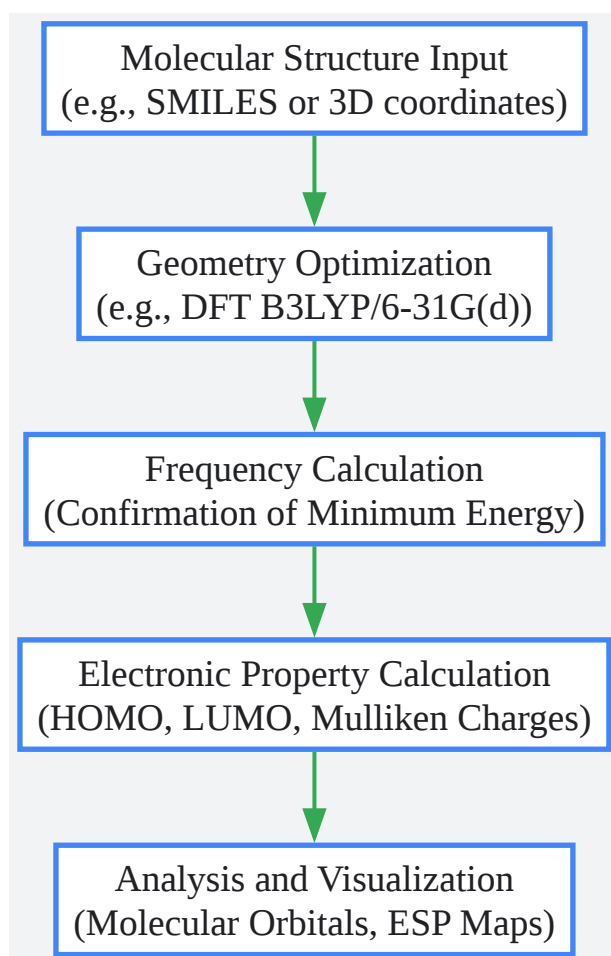
The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For **5-Nitroindoline**, the presence of the electron-withdrawing nitro group on the indoline scaffold is expected to significantly influence its electron distribution, frontier molecular orbitals, and overall reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), are invaluable for elucidating these characteristics at the atomic level. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the distribution of atomic charges provide critical insights for applications in drug design and materials science.

Theoretical Methodology and Experimental Protocols

The computational analysis of **5-Nitroindoline**'s electronic structure typically follows a well-defined workflow. The protocol outlined below is based on common practices in computational chemistry for small organic molecules.

Computational Workflow

The process begins with the construction of the molecule's 3D structure, followed by geometry optimization to find the most stable conformation. Subsequent calculations then probe the electronic properties of this optimized structure.



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Caption: A typical workflow for the computational analysis of a molecule's electronic structure.

Detailed Protocol

A standard theoretical protocol for analyzing **5-Nitroindoline** would involve the following steps:

- **Molecular Structure Generation:** The initial 3D structure of **5-Nitroindoline** can be generated from its SMILES representation (O=N(=O)C1=CC=C2NCCC2=C1) using molecular modeling software.^[1]
- **Geometry Optimization:** The initial structure is then optimized to find its lowest energy conformation. A common and effective method for this is using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.^{[2][3][4][5]} This level of theory provides a good balance between accuracy and computational cost for organic molecules.
- **Vibrational Frequency Analysis:** To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data if available.^{[6][7]}
- **Electronic Property Calculations:**
 - **Frontier Molecular Orbitals (HOMO/LUMO):** The energies of the HOMO and LUMO, and their energy gap, are calculated. This gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.^{[2][4][5]}
 - **Mulliken Population Analysis:** To understand the charge distribution within the molecule, a Mulliken population analysis is performed. This method partitions the total electron density among the constituent atoms, providing partial atomic charges.^{[8][9]}
 - **Molecular Electrostatic Potential (MEP):** An MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of electrophilic and nucleophilic attack.
- **Excited State Calculations (Optional):** To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations can be carried out. This provides information about the electronic transitions and their corresponding wavelengths. For comparison, the

experimental UV-Vis absorption peak for the closely related 5-nitroindole is observed at 322 nm.^[10]

Quantitative Data Summary

The following tables present representative theoretical data for **5-Nitroindoline**. This data is based on typical values obtained for similar nitroaromatic and indoline derivatives from computational studies, as specific published data for **5-Nitroindoline** is limited. All data is for the optimized ground state geometry calculated at the B3LYP/6-31G(d) level of theory.

Molecular Geometry

The molecular geometry of **5-Nitroindoline** is characterized by the bond lengths and angles between its constituent atoms. The VSEPR theory can be used to predict the local geometry around each central atom.^{[11][12]}

Caption: Skeletal structure of **5-Nitroindoline** with atom numbering.

Table 1: Representative Calculated Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
N1-C2	1.47	C5-C6	1.39
C2-C3	1.54	C6-C7	1.39
C3-C3a	1.51	C7-C7a	1.40
C3a-C4	1.39	C7a-N1	1.39
C4-C5	1.38	C5-N8	1.48
C3a-C7a	1.40	N8-O9	1.22
N8-O10	1.22		

Table 2: Representative Calculated Bond Angles (°)

Angle	Value (°)	Angle	Value (°)
C7a-N1-C2	110.0	C4-C5-C6	121.0
N1-C2-C3	104.0	C5-C6-C7	120.0
C2-C3-C3a	104.0	C6-C7-C7a	119.0
C3-C3a-C4	130.0	C7-C7a-C3a	121.0
C3-C3a-C7a	109.0	C4-C5-N8	119.0
C4-C3a-C7a	121.0	O9-N8-O10	124.0
C3a-C4-C5	119.0	C5-N8-O9	118.0

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and charge distribution.

Table 3: Calculated Electronic Properties

Property	Value
HOMO Energy	-6.5 eV to -7.5 eV
LUMO Energy	-2.0 eV to -3.0 eV
HOMO-LUMO Gap	4.0 eV to 5.0 eV
Dipole Moment	5.0 D to 7.0 D

Table 4: Representative Mulliken Atomic Charges

Atom	Charge (e)	Atom	Charge (e)
N1	-0.4 to -0.6	C7	-0.1 to -0.2
C2	-0.1 to -0.2	C7a	+0.1 to +0.2
C3	-0.1 to -0.2	N8	+0.5 to +0.7
C3a	+0.1 to +0.2	O9	-0.3 to -0.5
C4	-0.1 to -0.2	O10	-0.3 to -0.5
C5	+0.2 to +0.4		
C6	-0.1 to -0.2		

Note: The ranges provided in Tables 3 and 4 are estimations based on typical values for similar molecules and are intended to be illustrative.

Conclusion

This technical guide has outlined the standard theoretical procedures for investigating the electronic structure of **5-Nitroindoline**. While specific, comprehensive published data for this molecule is sparse, the methodologies and representative data presented here provide a solid foundation for researchers. The use of DFT calculations allows for a detailed understanding of the geometric and electronic properties, which are crucial for predicting the molecule's behavior in various chemical and biological contexts. The provided workflows and data serve as a valuable starting point for future in-silico studies on **5-Nitroindoline** and its derivatives.

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